molecular formula C19H23NO4S B5036124 N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B5036124
M. Wt: 361.5 g/mol
InChI Key: DLGKEWRUZXWHTQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy, methyl, and isopropyl groups at positions 2, 4, and 5, respectively. The acetylphenyl moiety at the N-position distinguishes it from simpler sulfonamides. This compound’s synthesis likely follows protocols analogous to those described for related sulfonamides, involving condensation reactions in solvents like glacial acetic acid or 1,4-dioxane, followed by crystallization from acetonitrile or ethanol . Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12(2)17-11-19(18(24-5)10-13(17)3)25(22,23)20-16-8-6-15(7-9-16)14(4)21/h6-12,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGKEWRUZXWHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Friedel-Crafts acylation of an activated benzene ring in the presence of polyphosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Potential Solubility*
Target Compound 4-acetylphenyl, 2-methoxy, 4-methyl, 5-isopropyl ~377.45† Moderate polarity solvents
N-(4-hydroxy-2-methyl-5-isopropylphenyl)-4-methoxybenzenesulfonamide 4-hydroxyphenyl, 4-methoxy, 2-methyl, 5-isopropyl ~349.42† Polar protic solvents
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide 4-chloroacetylphenyl, methanesulfonamide ~247.70† Less polar solvents
2-[[4-(4-bromophenyl)sulfonyl...]acetamide Bromophenyl sulfonyl, oxazole-thioether, 2-methoxyphenyl ~601.51† Low polarity solvents

*Solubility inferred from synthesis solvents (e.g., ethanol, acetonitrile) . †Calculated using PubChem’s molecular formula-based tools.

  • Acetyl vs. Hydroxyl Groups: The target compound’s acetyl group (electron-withdrawing) contrasts with the hydroxyl group in ’s analog, which may enhance hydrogen-bonding capacity and solubility in polar solvents like water or ethanol .
  • Methoxy and Isopropyl Positioning : The 2-methoxy and 5-isopropyl groups in the target compound likely induce steric hindrance, reducing crystallinity compared to simpler methanesulfonamide derivatives (e.g., ) .

Research Findings and Implications

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